6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-3-2-4-9(14-7)15-11(17)8-5-10(16)13-6-12-8/h2-6H,1H3,(H,12,13,16)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIZIAZVRLCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Coupling via Pyrimidine-4-carbonyl Chloride
This two-step method adapts protocols from structurally related pyrimidine carboxamides:
Step 1: Pyrimidine-4-carbonyl chloride formation
6-Hydroxypyrimidine-4-carboxylic acid undergoes chlorination using:
- Thionyl chloride (SOCl₂) in anhydrous DMF (cat.)
- Reaction conditions: Reflux at 70°C for 4 hr under N₂
Step 2: Amine coupling
React intermediate with 6-methylpyridin-2-ylmethylamine:
Direct Condensation Using Protected Intermediates
Modified from dihydrazone pyrimidine syntheses:
| Component | Quantity | Role |
|---|---|---|
| 4,6-Dichloropyrimidine | 1.0 eq | Core scaffold |
| 6-Methylpyridin-2-ylmethylamine | 1.2 eq | Nucleophile |
| K₂CO₃ | 3.0 eq | Base |
| DMF | 0.1 M | Solvent |
Procedure :
- Sequential substitution at C4 position (80°C, 8 hr)
- Hydroxyl group deprotection at C6 using HCl/EtOH
- Recrystallization from ethanol/water (3:1)
Alternative Methodologies
Microwave-Assisted Synthesis
Adapting rapid cyclization techniques:
- Reaction time reduced from 12 hr → 45 min
- Power: 300 W, 120°C
- Yield improvement: +15% compared to conventional heating
Enzymatic Hydrolysis Approach
Based on pyrone synthesis optimizations:
- Lipase-mediated deacetylation of protected precursors
- Advantages:
Critical Process Parameters
Solvent Optimization Data
Comparative yields in different solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98.4 |
| THF | 7.5 | 58 | 95.1 |
| AcCN | 37.5 | 65 | 97.8 |
| Toluene | 2.4 | 41 | 89.3 |
Data extrapolated from analogous reactions
Purification and Characterization
Crystallization Conditions
Optimal solvent system:
- Ethyl acetate/n-hexane (1:3 v/v)
- Cooling rate: 0.5°C/min
- Crystal habit: Needle-like prisms
Spectroscopic Validation
Key characterization data:
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, pyrimidine-H)
δ 7.68–7.71 (m, 2H, pyridine-H)
δ 6.92 (d, J=7.8 Hz, 1H, pyridine-H)
δ 2.51 (s, 3H, CH₃)
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Price/kg (USD) | Process Importance |
|---|---|---|
| 6-Methylpyridin-2-ylmethylamine | 2,450 | Critical |
| SOCl₂ | 980 | Moderate |
| K₂CO₃ | 120 | Low |
Waste Management Profile
- E-factor: 18.7 kg waste/kg product
- Primary waste streams:
- Excess amine derivatives (32%)
- Salt byproducts (41%)
- Solvent residues (27%)
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale parameters:
Photochemical Activation
Experimental conditions:
- UV light (254 nm)
- Catalytic ZnCl₂ (0.5 eq)
- Reaction time: 2 hr
- Current limitation: Scalability issues
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The
Biological Activity
6-Hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a hydroxyl group and a carboxamide, alongside a methylpyridine moiety. This unique structure contributes to its reactivity and biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The hydroxyl group enhances its ability to scavenge free radicals, reducing oxidative stress.
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Antiviral Activity : Preliminary data suggest it may inhibit viral replication, particularly in RNA viruses.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial for its antimicrobial and antiviral effects.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with inflammation and immune response .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of this compound. Below are some notable findings:
Synthetic Routes
The synthesis of this compound typically involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
- Purification Techniques : Recrystallization and chromatography are employed post-synthesis to ensure high purity.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide may serve as a lead compound for developing new anticancer therapies .
Immunomodulatory Properties
In addition to its anticancer potential, the compound has been studied for its ability to modulate immune responses. It has been found to inhibit the aryl hydrocarbon receptor (AHR), which plays a critical role in regulating immune responses and inflammation.
Case Study: AHR Inhibition
In vitro experiments demonstrated that the compound effectively inhibits AHR activity, which could be beneficial in treating conditions where dysregulated immune responses are prevalent, such as autoimmune diseases and certain cancers .
Antimicrobial Activity
Preliminary studies also indicate that this compound possesses antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity Summary
| Compound Name | Target Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| This compound | MCF-7 (Breast) | 15.0 |
Immunomodulatory Effects
Q & A
Q. What are the established methods for synthesizing 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with substituted pyridinyl amines. A common approach includes:
- Step 1 : Activation of the carboxylic acid group using reagents like EDCI or HATU to form an intermediate reactive ester.
- Step 2 : Amide bond formation with 6-methylpyridin-2-amine under anhydrous conditions (e.g., DMF or DCM as solvents) and inert atmosphere.
- Step 3 : Hydroxylation at the 6-position of the pyrimidine ring via selective oxidation or hydroxyl-group protection/deprotection strategies .
Table 1 : Example Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Catalyst | EDCI/HOBt |
| Temp. | 25–40°C |
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and DFT calculations (Gaussian 09) can predict binding affinities to biological targets (e.g., kinases) and electronic properties of the hydroxyl and carboxamide groups. Compare results with analogs like N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide to identify critical substituent effects .
Q. What biological targets are hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., pyrimidine-carboxamides), potential targets include:
- Kinases : ATP-binding domains due to pyrimidine’s planar structure.
- Microbial enzymes : Thieno[2,3-d]pyrimidine analogs inhibit bacterial growth (e.g., Proteus vulgaris) via dihydrofolate reductase inhibition .
Experimental validation requires enzymatic assays (e.g., fluorescence-based kinase inhibition) and microbial susceptibility testing .
Q. What safety protocols apply during handling?
- Methodological Answer : Follow OSHA guidelines and institutional Chemical Hygiene Plans:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst ratio). For example: Table 2 : DoE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 20–60°C | 40°C |
| EDCI:Substrate | 1:1 to 1:1.5 | 1:1.2 |
| Statistical analysis (ANOVA) identifies significant factors. Integrate computational reaction path searches (ICReDD methods) to predict intermediates . |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis with the following steps:
- Replicate Experiments : Control variables like cell line passage number and solvent (DMSO vs. aqueous).
- Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition).
- Computational Checks : Verify target binding poses via molecular dynamics simulations to rule out false positives .
Q. What strategies validate in vitro findings in in vivo models?
- Methodological Answer : Use pharmacokinetic (PK) and pharmacodynamic (PD) studies:
- PK : Measure plasma half-life and bioavailability in rodent models via LC-MS/MS.
- PD : Monitor biomarker changes (e.g., cytokine levels for anti-inflammatory activity) .
Address solubility issues by formulating the compound with cyclodextrins or PEG-based carriers .
Q. How to elucidate the mechanism of action for observed antimicrobial activity?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated microbial cultures. Compare with known inhibitors (e.g., sulfonamides) to map metabolic pathway disruptions (e.g., folate biosynthesis) .
Q. What modifications enhance solubility without compromising bioactivity?
- Methodological Answer : Introduce polar groups (e.g., morpholine, pyrazole) at non-critical positions. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
